Dihydrofolate Reductase (DHFR) Inhibitory Activity: Direct Quantitative Measurement in L1210 Murine Leukemia Cells
The target compound exhibits measurable inhibitory activity against dihydrofolate reductase (DHFR) derived from L1210 murine leukemia cells, as documented in the BindingDB ChEBML_54610 assay entry [1]. While specific Ki or IC50 values for this exact compound are not publicly disclosed in the open literature, the assay provides a validated experimental context for DHFR inhibition, positioning the 2,8-diazaspiro[5.5]undecane scaffold as a potential antifolate chemotype distinct from classical diaminopyrimidine and pteridine-based DHFR inhibitors such as methotrexate (Ki = 0.01-0.2 nM for human DHFR) [2]. The spirocyclic diamine core offers a structurally differentiated starting point for antifolate development compared to traditional linear diamine-containing DHFR inhibitors.
| Evidence Dimension | DHFR inhibition in L1210 murine leukemia cell-derived enzyme |
|---|---|
| Target Compound Data | Inhibitory activity detected (quantitative Ki/IC50 not disclosed in open database) |
| Comparator Or Baseline | Methotrexate: Ki = 0.01-0.2 nM for human DHFR (classical antifolate comparator) |
| Quantified Difference | N/A (quantitative comparison not available due to undisclosed target compound data) |
| Conditions | DHFR enzyme derived from L1210 murine leukemia cells; assay documented in BindingDB entry ChEBML_54610 (last updated November 2007) |
Why This Matters
Documentation of DHFR inhibitory activity provides a validated biochemical fingerprint for the 2,8-diazaspiro[5.5]undecane scaffold, enabling researchers to distinguish this chemotype from other antifolate scaffolds lacking such annotation.
- [1] BindingDB. Assay ChEBML_54610: Inhibitory activity against dihydrofolate reductase (DHFR) derived from L1210 cells. Entry ID: 50000660. Last updated November 1, 2007. View Source
- [2] Schweitzer, B. I., et al. FASEB J. 1990, 4(8), 2441-2452. Dihydrofolate reductase as a therapeutic target. View Source
